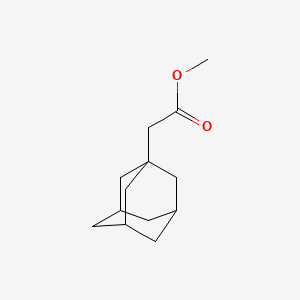

Methyl 2-(1-adamantyl)acetate

概要

説明

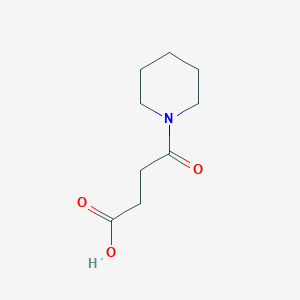

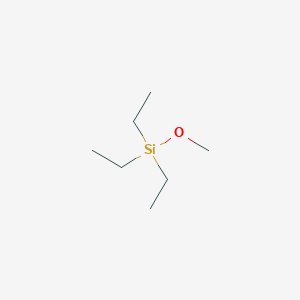

“Methyl 2-(1-adamantyl)acetate” is a chemical compound with the molecular formula C13H20O2 . It is also known by several synonyms such as “METHYL 1-ADAMANTYLACETATE”, “METHYL 2- (1-ADAMANTYL)ACETATE”, “Methyl adamant-1-ylacetate”, “1-Adamantaneacetic acid methyl ester”, and "Adamantane-7-acetic acid methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 2-(1-adamantyl)acetate” and other adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the reaction of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride can give 3-(1-adamantyl)-3-oxopropanenitrile .Molecular Structure Analysis

“Methyl 2-(1-adamantyl)acetate” has a molecular weight of 208.29700 . The structure of this compound is characterized by the presence of an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane .Chemical Reactions Analysis

Adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane .Physical And Chemical Properties Analysis

“Methyl 2-(1-adamantyl)acetate” has a density of 1.086 g/cm3 . More detailed physical and chemical properties such as melting point, boiling point, and toxicity information can be found on dedicated chemical databases .科学的研究の応用

- Methyl 2-(1-adamantyl)acetate has been investigated for its potential in drug delivery systems. Researchers have explored its use as a building block in designing novel drug carriers, such as liposomes and dendrimers. The adamantane moiety provides stability and allows for controlled release of therapeutic agents .

- The high reactivity of double-bonded adamantane derivatives opens up opportunities in polymer chemistry. Methyl 2-(1-adamantyl)acetate can serve as a monomer for the synthesis of high-energy fuels, oils, and diamond-like bulky polymers (such as diamondoids). These materials find applications in various industries, including aerospace and materials science .

- Incorporating adamantane derivatives into surface recognition studies has gained interest. By functionalizing surfaces with adamantane-containing compounds, researchers can enhance molecular recognition, sensor development, and surface modification .

- Researchers have been exploring the use of adamantane derivatives in creating new materials based on natural and synthetic nanodiamonds. Methyl 2-(1-adamantyl)acetate could contribute to the development of nanomaterials with tailored properties, such as enhanced mechanical strength or thermal stability .

Drug Delivery Systems

Polymer Chemistry

Surface Recognition Studies

Materials Science

作用機序

Target of Action

Methyl 2-(1-adamantyl)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives are generally known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of adamantane derivatives like methyl 2-(1-adamantyl)acetate often involves carbocation or radical intermediates, which have unique stability and reactivity compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

The high reactivity of adamantane derivatives like methyl 2-(1-adamantyl)acetate allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .

Action Environment

It’s important to note that handling of methyl 2-(1-adamantyl)acetate should be done in a well-ventilated place, using suitable protective clothing, and avoiding contact with skin and eyes . Dust formation, breathing mist, gas, or vapors should be avoided .

Safety and Hazards

When handling “Methyl 2-(1-adamantyl)acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions may involve the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

特性

IUPAC Name |

methyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIVXJGBKLZCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-adamantyl)acetate | |

CAS RN |

27174-71-6 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was methyl 2-(1-adamantyl)acetate used as a substrate in this study, and what were the observed outcomes?

A1: This research aimed to enhance the biocatalytic oxidation of adamantane frameworks using CYP101B1. Simple adamantane derivatives like 1- and 2-adamantanol showed poor activity with this enzyme []. Methyl 2-(1-adamantyl)acetate was designed as a substrate with an acetate ester directing group to improve enzyme interaction. The study found that this modification significantly increased the enzyme's affinity for the substrate and boosted its catalytic activity. The reaction primarily produced the 4-hydroxy metabolite, highlighting the selectivity achieved through substrate engineering [].

Q2: How does the use of ester directing groups, like in methyl 2-(1-adamantyl)acetate, compare to other approaches for biocatalytic oxidation of adamantane frameworks?

A2: The research demonstrated that incorporating ester directing groups, such as the acetate group in methyl 2-(1-adamantyl)acetate, leads to a remarkable improvement in the efficiency and selectivity of CYP101B1-catalyzed oxidation of adamantane structures []. Compared to unprotected adamantanols, the ester derivatives exhibited significantly higher affinity for the enzyme and resulted in a higher product formation rate. This approach offers a promising alternative to traditional chemical synthesis methods, which often require harsh conditions and may lack regioselectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)